molecular formula C21H21ClN4O4S B143876 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid CAS No. 160384-40-7

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid

Cat. No. B143876
M. Wt: 460.9 g/mol
InChI Key: CVBLECFRGBVIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid, also known as 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid, is a useful research compound. Its molecular formula is C21H21ClN4O4S and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anticancer Applications

Research has explored the synthesis of compounds related to the specified chemical structure for their effects on cancer cell proliferation and survival in models of leukemia. These studies aim to develop potential anticancer agents by examining the impact of structural analogs on the growth of cultured cells and in animal models of cancer, highlighting the importance of chemical modifications for therapeutic efficacy (Temple et al., 1983).

Antipsychotic Agent Development

Several studies have focused on synthesizing and evaluating derivatives of the mentioned chemical structure as potential antipsychotic agents. These efforts include the creation of novel compounds that act as D2/5-HT2 antagonists, indicating their potential for treating conditions like schizophrenia with reduced side effects (Howard et al., 1994). The research extends to the exploration of structure-activity relationships, aiming to understand how different substitutions on the benzisothiazole core affect pharmacological profiles and therapeutic potential (Norman et al., 1996).

Antimicrobial Activity

Compounds derived from the specified chemical structure have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new therapeutic agents capable of combating microbial infections, with a focus on understanding how structural variations influence antimicrobial efficacy (Patel et al., 2011).

properties

IUPAC Name

2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c22-17-13-18(26(29)30)15(12-20(27)28)11-14(17)5-6-24-7-9-25(10-8-24)21-16-3-1-2-4-19(16)31-23-21/h1-4,11,13H,5-10,12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBLECFRGBVIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])CC(=O)O)C3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid

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